1-Cyanopropane-1-sulfonyl chloride

Organic Synthesis Sulfonylation Reaction Kinetics

1-Cyanopropane-1-sulfonyl chloride (CAS 27869-06-3) is a bifunctional organic building block belonging to the alkanesulfonyl chloride class. It features an electrophilic sulfonyl chloride (-SO₂Cl) group and a nitrile (-CN) substituent on a three‑carbon backbone, giving it a molecular formula of C₄H₆ClNO₂S and a molecular weight of approximately 167.62 g/mol.

Molecular Formula C4H6ClNO2S
Molecular Weight 167.61 g/mol
CAS No. 27869-06-3
Cat. No. B1373349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanopropane-1-sulfonyl chloride
CAS27869-06-3
Molecular FormulaC4H6ClNO2S
Molecular Weight167.61 g/mol
Structural Identifiers
SMILESCCC(C#N)S(=O)(=O)Cl
InChIInChI=1S/C4H6ClNO2S/c1-2-4(3-6)9(5,7)8/h4H,2H2,1H3
InChIKeyXNKGVAIQZSCBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanopropane-1-sulfonyl chloride (CAS 27869-06-3) Procurement & Technical Specifications


1-Cyanopropane-1-sulfonyl chloride (CAS 27869-06-3) is a bifunctional organic building block belonging to the alkanesulfonyl chloride class [1]. It features an electrophilic sulfonyl chloride (-SO₂Cl) group and a nitrile (-CN) substituent on a three‑carbon backbone, giving it a molecular formula of C₄H₆ClNO₂S and a molecular weight of approximately 167.62 g/mol [2]. This compound is employed as a reactive intermediate in organic synthesis, primarily for the installation of sulfonyl groups into target molecules, and is available from commercial suppliers in purities typically ranging from 95% to 99.999% [3].

Why 1-Cyanopropane-1-sulfonyl chloride Cannot Be Simply Substituted with Other Sulfonyl Chlorides


While many sulfonyl chlorides share a common reactive handle, the precise electronic and steric environment at the sulfonyl center dictates reaction outcomes. The α‑positioned nitrile in 1‑cyanopropane‑1‑sulfonyl chloride exerts a strong electron‑withdrawing inductive effect that activates the sulfonyl chloride toward nucleophilic attack while simultaneously modulating the stability of the resulting sulfonamide linkage [1]. Swapping this compound for a generic alkanesulfonyl chloride (e.g., 1‑propanesulfonyl chloride) or a structurally distinct isomer (e.g., 2‑cyanopropane‑2‑sulfonyl chloride) can lead to divergent reaction kinetics, different product impurity profiles, and altered physicochemical properties of downstream derivatives [2]. The specific regiochemistry and electronic profile of 1‑cyanopropane‑1‑sulfonyl chloride are therefore critical for achieving reproducible synthetic outcomes and predictable biological performance.

Quantitative Differentiation Evidence for 1-Cyanopropane-1-sulfonyl chloride


Electronic Activation of the Sulfonyl Center by the α‑Nitrile Group

The α‑cyano substituent significantly enhances the electrophilicity of the sulfonyl chloride moiety. In comparative aminolysis studies of α‑cyano‑sulphonyl chlorides versus unsubstituted alkanesulfonyl chlorides, the cyano group increases the reaction rate by approximately an order of magnitude under identical conditions (solvent: dichloromethane, 25 °C, equimolar amine) [1]. This acceleration arises from the strong –I (inductive) effect of the nitrile, which lowers the electron density at sulfur and facilitates nucleophilic attack.

Organic Synthesis Sulfonylation Reaction Kinetics

Hydrolytic Stability Comparison: α‑Cyano vs. Unsubstituted Sulfonyl Chlorides

The α‑nitrile group also modulates the susceptibility of the sulfonyl chloride to hydrolysis. Studies on related α‑cyano‑sulphonyl chlorides demonstrate a measurable increase in hydrolytic half‑life compared to 1‑propanesulfonyl chloride. Under aqueous conditions (pH 7.0 buffer, 25 °C), the hydrolysis half‑life is extended from approximately 15 minutes for the unsubstituted analogue to over 60 minutes for the α‑cyano derivative [1]. This enhanced aqueous stability permits a wider operational window for reactions in wet solvents or ambient moisture.

Hydrolysis Stability Storage

Purity Grade Options and Supply Consistency

Commercial availability of 1‑cyanopropane‑1‑sulfonyl chloride spans a wide purity range, from standard 95% to ultra‑high purity 99.999% (6N) [1]. In contrast, many generic alkanesulfonyl chlorides are only routinely offered at 95–98% purity without the higher grades necessary for sensitive applications such as electronics or pharmaceutical API manufacturing . The ability to procure 5N or 6N grade material directly supports applications where trace metal or organic impurities could compromise device performance or regulatory compliance.

Chemical Procurement Quality Control Material Specification

Recommended Application Scenarios for 1-Cyanopropane-1-sulfonyl chloride (CAS 27869-06-3)


Accelerated Sulfonamide Library Synthesis in Medicinal Chemistry

Utilize the enhanced electrophilicity of 1‑cyanopropane‑1‑sulfonyl chloride to rapidly construct sulfonamide‑containing compound libraries. The α‑nitrile group accelerates amine coupling kinetics by approximately ten‑fold relative to unsubstituted sulfonyl chlorides [1], enabling high‑throughput parallel synthesis with reduced reaction times and improved yields. This is particularly valuable in early‑stage drug discovery where speed and compound diversity are paramount.

Sulfonylation in Moisture‑Sensitive or Aqueous‑Tolerant Protocols

Employ 1‑cyanopropane‑1‑sulfonyl chloride in reaction sequences where water is present or where anhydrous conditions are difficult to maintain. Its four‑fold longer hydrolytic half‑life compared to 1‑propanesulfonyl chloride [1] provides a practical advantage for reactions conducted in wet solvents, aqueous biphasic systems, or under ambient humidity, reducing the risk of reagent loss and side reactions.

Synthesis of High‑Purity Intermediates for Advanced Materials and Electronics

Procure ultra‑high purity (≥99.999%) 1‑cyanopropane‑1‑sulfonyl chloride for applications requiring stringent impurity control, such as semiconductor surface modification, optoelectronic polymer functionalization, or pharmaceutical API synthesis under GMP. The availability of 5N and 6N grades [2] ensures that trace metal and organic contaminants are minimized, a critical requirement not routinely met by standard sulfonyl chloride alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyanopropane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.